molecular formula C22H18N2O3S2 B3310678 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide CAS No. 946215-70-9

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Cat. No.: B3310678
CAS No.: 946215-70-9
M. Wt: 422.5 g/mol
InChI Key: VTYPDKXFICZUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide (DMF) as a solvent, resulting in high yields under relatively mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial survival. In its anticancer activity, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and division .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antifungal and antiprotozoal activities.

    Benzothiazole-2-thiol: Exhibits antimicrobial and anticancer properties.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPDKXFICZUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.